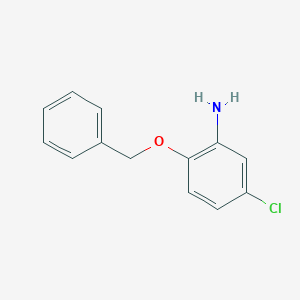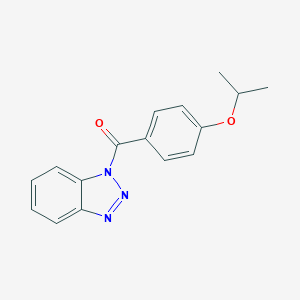![molecular formula C19H21BrFN5O2 B499153 N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B499153.png)
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a bromine atom, and a fluorobenzyl group, making it a subject of study in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine typically involves multiple steps, including halogenation, etherification, and tetrazole formationThe final step involves the formation of the tetrazole ring using azide and a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent reaction conditions, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while substitution of the bromine atom with an amine can produce a corresponding amine derivative.
Scientific Research Applications
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and modulate their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(2-fluorobenzyloxy)phenylboronic acid: Shares the bromine and fluorobenzyl groups but lacks the tetrazole ring.
4-Fluorobenzyl bromide: Contains the fluorobenzyl group but is simpler in structure.
Benzamide, N-(4-fluorophenyl)-2-bromo-: Similar in having bromine and fluorine atoms but differs in the core structure.
Uniqueness
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine is unique due to its combination of a tetrazole ring, bromine atom, and fluorobenzyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
Molecular Formula |
C19H21BrFN5O2 |
|---|---|
Molecular Weight |
450.3g/mol |
IUPAC Name |
N-[[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C19H21BrFN5O2/c1-3-8-26-19(23-24-25-26)22-11-13-9-15(20)18(17(10-13)27-2)28-12-14-6-4-5-7-16(14)21/h4-7,9-10H,3,8,11-12H2,1-2H3,(H,22,23,25) |
InChI Key |
MSVHRPUPMMRRPQ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3F)OC |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B499070.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-fluorobenzamide](/img/structure/B499071.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B499073.png)
![N-[5-chloro-2-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B499074.png)

![N-[4-chloro-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B499077.png)

![2-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide](/img/structure/B499080.png)
![N-[4-(acetylamino)phenyl]-2-(2-tert-butylphenoxy)acetamide](/img/structure/B499082.png)
![3-butoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B499084.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-propoxybenzamide](/img/structure/B499086.png)

![N-[4-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B499091.png)
![3-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B499092.png)
